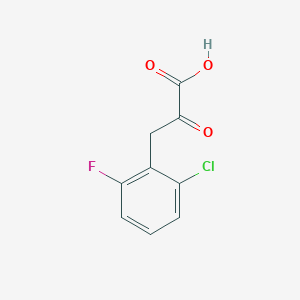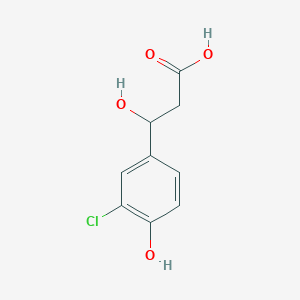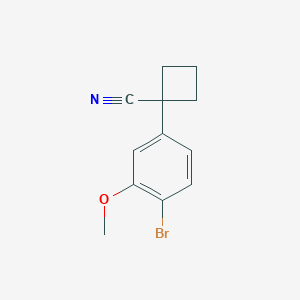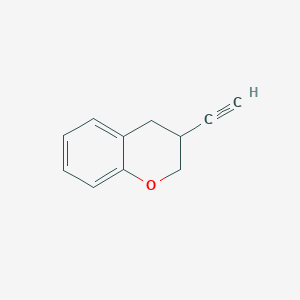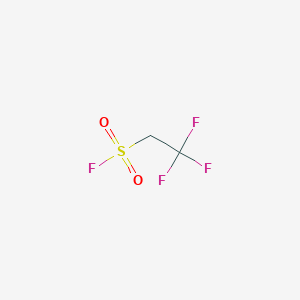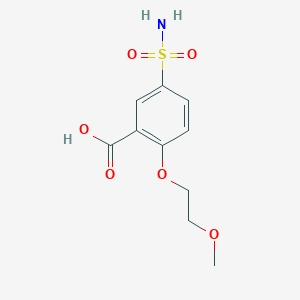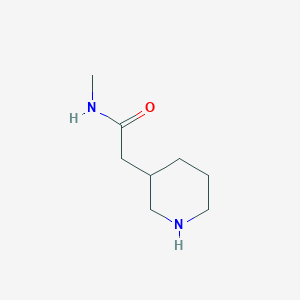![molecular formula C12H16ClF2NO B13518684 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered substantial attention in recent years due to its potential implications in the fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride typically involves the reaction of 4-(Difluoromethyl)benzaldehyde with methylamine and butanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound acts as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Methylone: Another cathinone derivative with similar psychoactive properties.
Ethylone: A compound with a similar structure but different pharmacological effects.
Butylone: A closely related compound with slight variations in its chemical structure.
Uniqueness: 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability and alters its interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16ClF2NO |
|---|---|
Molekulargewicht |
263.71 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15F2NO.ClH/c1-3-10(15-2)11(16)8-4-6-9(7-5-8)12(13)14;/h4-7,10,12,15H,3H2,1-2H3;1H |
InChI-Schlüssel |
VMNUGMCDIXGPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=C(C=C1)C(F)F)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)
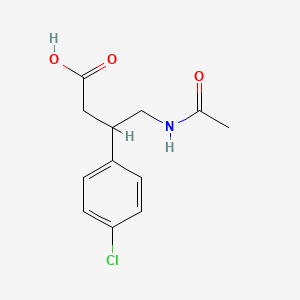
![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)


![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
